molecular formula C23H24FN5O3 B2486280 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1251630-96-2

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2486280
M. Wt: 437.475
InChI Key: XNBVWBOOQRUCHF-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that have garnered interest due to their diverse biological activities and potential pharmacological applications. While the specific compound's direct references are not found, analogs and structurally related compounds provide insight into its chemical behavior and synthesis approaches.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic building blocks like 4-amino-4H-1,2,4-triazole or 4-fluorophenyl-containing precursors. Techniques include nucleophilic substitution reactions, cyclization, and amide formation, to construct the complex molecular framework characteristic of these compounds (Panchal & Patel, 2011). The synthesis process is meticulously designed to introduce various functional groups at specific positions on the molecule, enabling the desired interactions and properties.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals a complex architecture featuring aromatic systems, heterocycles, and substituents that influence the molecule's physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR and IR are pivotal in elucidating the structure, confirming the presence of key functional groups, and understanding the molecule's conformation (Liang, 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds is significantly influenced by the presence of the triazole ring, amide functionalities, and the fluorophenyl group. These moieties participate in various chemical reactions, including further functionalization, coupling reactions, and interaction with biological targets. Their reactivity can be exploited in synthesizing derivatives with enhanced or specific biological activities (Wang et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation and delivery. These attributes are determined by the compound's molecular structure, particularly the balance between hydrophobic and hydrophilic parts. Compounds with similar structures have been reported to possess distinct crystalline forms, affecting their bioavailability and therapeutic efficacy (Norman, 2013).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and pH-sensitivity, are informed by the compound's functional groups. The amide linkage and fluorophenyl group, for instance, impart specific chemical behaviors, influencing the compound's interaction with biological systems and its stability under various conditions. Studies on similar molecules highlight the importance of these properties in determining the compound's pharmacokinetic and pharmacodynamic profiles (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Enzyme Inhibitory Activities

Compounds structurally related to N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide have been synthesized and evaluated for their potential in inhibiting various enzymes. For example, a study by Virk et al. (2018) synthesized a series of triazole analogues, showing good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest potential therapeutic applications in managing conditions associated with enzyme dysregulation (Virk et al., 2018).

Anticancer Properties

Wang et al. (2015) investigated derivatives of a similar compound for their anticancer effects. By replacing the acetamide group with alkylurea, they synthesized compounds with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity. These findings highlight the compound's potential as a scaffold for designing new anticancer agents with lower toxicity (Wang et al., 2015).

Anticonvulsant Activity

Research by Obniska et al. (2015) synthesized new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, evaluated for their anticonvulsant activity. Some compounds in this series showed significant protection in animal models of epilepsy, indicating the potential utility of related compounds in epilepsy treatment (Obniska et al., 2015).

properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3/c1-32-20-4-2-3-16(13-20)14-22(30)25-18-9-11-28(12-10-18)23(31)21-15-29(27-26-21)19-7-5-17(24)6-8-19/h2-8,13,15,18H,9-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVWBOOQRUCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide

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